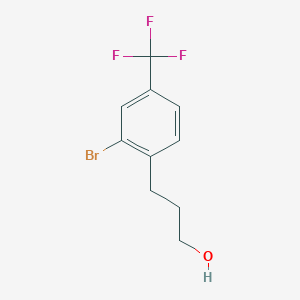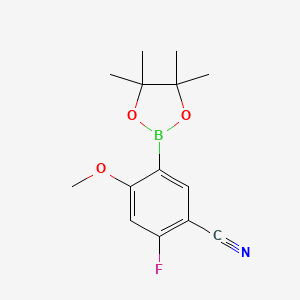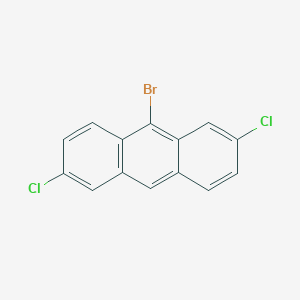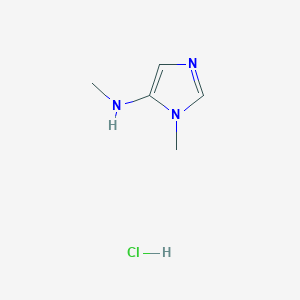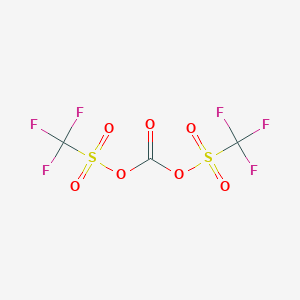![molecular formula C14H14N2 B13143417 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the catalysis of a water-soluble iridium catalyst in an aqueous medium . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Applications De Recherche Scientifique
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active naphthyridines.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to interact with nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: Known for its antimicrobial and anticancer activities.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
1,6-Naphthyridine: Investigated for its anticancer and anti-HIV activities
Uniqueness: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl substitution at the 5-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H14N2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
5,5-dimethyl-10H-benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-14(2)10-6-3-4-8-12(10)16-13-11(14)7-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
Clé InChI |
PETSMHVIPJCRLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(NC3=CC=CC=C31)N=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



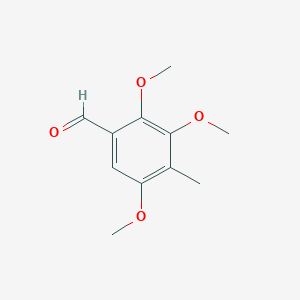
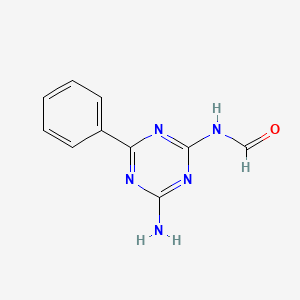
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

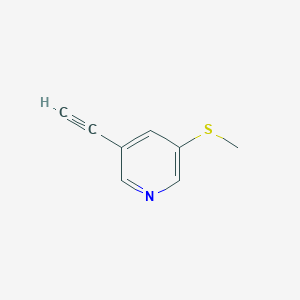
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

